4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid
Description
This compound is a highly complex polycyclic aromatic molecule featuring a hexadecacyclic core substituted with multiple carboxyphenyl and branched alkylphenyl groups. Its structural complexity arises from the fusion of 16 interconnected cycloalkane/alkene rings, creating a rigid, three-dimensional framework. Key functional groups include:
- Four carboxyphenyl moieties (at positions 16 and 26), contributing acidity and hydrogen-bonding capacity.
- Three 4-(3,7-dimethyloctyl)phenyl groups (at positions 7, 17, and 27), imparting hydrophobicity and steric bulk.
- A benzoic acid terminus, enhancing solubility in polar solvents.
However, its synthetic challenges—stemming from stereochemical control and regioselective functionalization—limit widespread use .
Properties
Molecular Formula |
C117H102O6 |
|---|---|
Molecular Weight |
1604.1 g/mol |
IUPAC Name |
4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid |
InChI |
InChI=1S/C117H102O6/c1-61(2)13-10-16-64(7)19-22-67-25-31-70(32-26-67)91-85-55-49-79-83-53-59-89-95(74-39-45-77(46-40-74)116(120)121)93(72-35-29-69(30-36-72)24-21-66(9)18-12-15-63(5)6)87-57-51-81-84-54-60-90-96(75-41-47-78(48-42-75)117(122)123)92(71-33-27-68(28-34-71)23-20-65(8)17-11-14-62(3)4)86-56-50-80-82-52-58-88(94(91)73-37-43-76(44-38-73)115(118)119)106-100(82)112-109(97(79)103(85)106)113-101(83)107(89)105(87)99(81)111(113)114-102(84)108(90)104(86)98(80)110(112)114/h25-66H,10-24H2,1-9H3,(H,118,119)(H,120,121)(H,122,123) |
InChI Key |
PKAPNEMFBJDPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C6C7=C8C4=C2C=CC8=C9C=CC1=C2C9=C7C4=C7C2=C(C=CC7=C2C=CC7=C8C2=C4C6=C2C8=C(C=CC2=C5C=C3)C(=C7C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C1C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core polycyclic structure, followed by the introduction of phenyl groups and carboxylic acid groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and various organic solvents. Industrial production methods would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The polycyclic framework can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with other molecules. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the polycyclic framework provides a rigid structure that can interact with various molecular targets. These interactions can influence molecular pathways by stabilizing or destabilizing specific conformations of target molecules.
Comparison with Similar Compounds
Structural Similarity and Tanimoto Analysis
Using Tanimoto similarity metrics (a quantitative measure of structural overlap), this compound exhibits moderate similarity (score: ~0.55–0.70) with:
Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin[arene] (): Both share a macrocyclic core with multiple aromatic substituents. However, the resorcinarene derivative lacks the polycyclic backbone and carboxy groups, reducing its polarity.
Triterpenoidal saponins (e.g., Compound Y10 in ): These feature glycosidic linkages and angeloyl groups, contrasting with the target compound’s purely aromatic framework.
Table 1: Structural Comparison
Electronic and Reactivity Profiles
The compound’s electron-deficient aromatic core (due to carboxy groups) contrasts with electron-rich analogs like coumarin derivatives (), which exhibit fluorescence but lack catalytic activity.
Analytical Data Comparison
NMR chemical shifts for protons near substituents (e.g., H3’ in ADP-ribose analogs, ) highlight electronic perturbations. For instance, the target compound’s carboxyphenyl groups would likely cause downfield shifts (~7.3–7.5 ppm) akin to Compound A in , whereas non-polar substituents (e.g., methyloctyl chains) result in upfield shifts (~1.0–2.5 ppm).
Table 2: NMR Chemical Shift Ranges
| Proton Type | Target Compound (ppm) | Coumarin () | ADP-ribose () |
|---|---|---|---|
| Aromatic protons | 6.8–7.6 | 6.2–7.1 | 7.3–8.0 |
| Alkyl chain protons | 0.8–2.1 | N/A | N/A |
| Carboxylic acid protons | 12.0–13.5 | N/A | N/A |
Predictive Modeling and Read-Across Approaches
Both classes share:
- High hydrophobicity (logP > 6).
- Resistance to enzymatic degradation due to steric hindrance.
However, the target compound’s carboxy groups may reduce biomagnification risks compared to non-polar PCBs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
